molecular formula C8H6F3NO3 B2412221 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid CAS No. 1691732-37-2

6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid

Cat. No. B2412221
CAS RN: 1691732-37-2
M. Wt: 221.135
InChI Key: KQWYEVSTPVIJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1691732-37-2. It has a molecular weight of 221.14 . This compound is also known by its IUPAC name, 6-((trifluoromethoxy)methyl)nicotinic acid .


Synthesis Analysis

Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with many advances made possible by the development of organic compounds containing fluorine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

Scientific Research Applications

Extraction and Production Techniques

6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, also related to pyridine-3-carboxylic acid (nicotinic acid), has significant applications in extraction and production processes. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, focusing on the effects of diluent and extractant composition on extraction efficiency. Their findings are crucial for enhancing production methods in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Chemical Synthesis and Modifications

The chemical synthesis and modifications of derivatives related to pyridine-3-carboxylic acid are actively researched. For instance, Daliacker, Fechter, and Mues (1979) detailed the synthesis and reactions of various pyridine derivatives, highlighting the versatility of pyridine-based compounds in chemical synthesis (Daliacker et al., 1979). Additionally, Zhu, Lan, and Kwon (2003) reported on a phosphine-catalyzed annulation to synthesize tetrahydropyridines, demonstrating the potential for creating complex pyridine-based structures (Zhu et al., 2003).

Spectroscopic Studies and Structural Analysis

Spectroscopic studies of pyridine derivatives provide critical insights into their structural and electronic properties. For example, Kadir et al. (2019) offered spectroscopic data on various pyridine derivatives, essential for understanding their chemical behavior and potential applications (Kadir et al., 2019).

Luminescence and Optical Properties

The luminescence and optical properties of pyridine-based compounds have been a subject of interest. McCarney and colleagues (2015) described the synthesis of luminescent metallogels using pyridine derivatives, indicating potential applications in materials science and photonics (McCarney et al., 2015).

Metal Coordination and Polymer Formation

Pyridine derivatives also play a role in metal coordination and polymer formation. Ghosh, Savitha, and Bharadwaj (2004) investigated the reactivity of pyridine tricarboxylic acid with Zn(II) salts, showing how these compounds can form coordination polymers and metallomacrocycles, relevant in materials chemistry (Ghosh et al., 2004).

Antibacterial Applications

Research on the antibacterial applications of pyridine derivatives is evolving. Reddy and Prasad (2021) synthesized and evaluated the antibacterial activity of various amide derivatives, highlighting the potential medical applications of these compounds (Reddy & Prasad, 2021).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Its empirical formula is C7H4F3NO2 .

Future Directions

Trifluoromethylpyridines, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, are expected to have many novel applications discovered in the future . They are currently used in the agrochemical, pharmaceutical, and veterinary industries, and many candidates are undergoing clinical trials .

properties

IUPAC Name

6-(trifluoromethoxymethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYEVSTPVIJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)COC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.